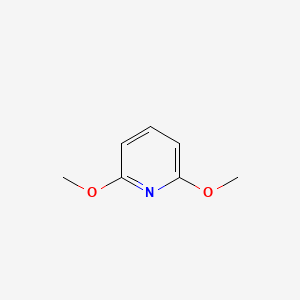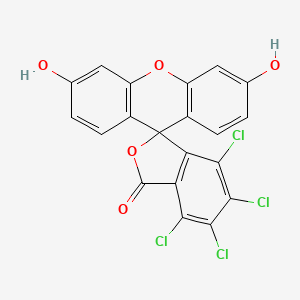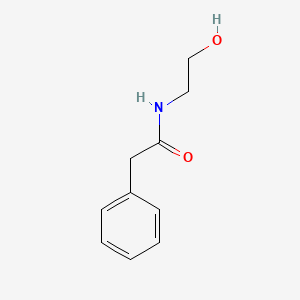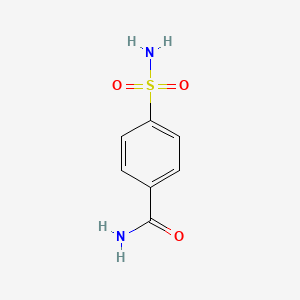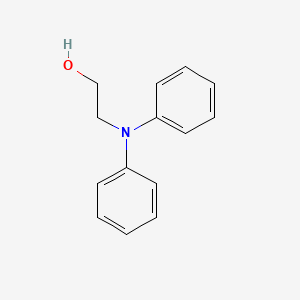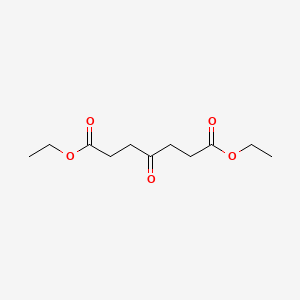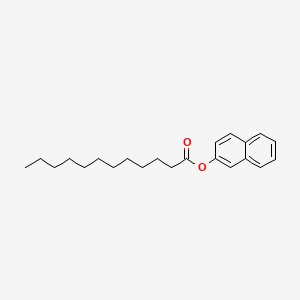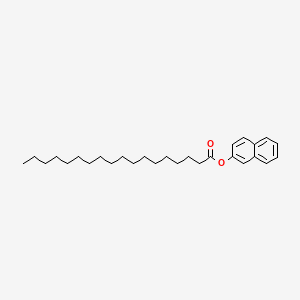
4-(N,N-Diphenylamino)benzaldehyd
Übersicht
Beschreibung
4-(Diphenylamino)benzaldehyde (4-DPAB) is a type of aromatic aldehyde compound with a wide range of applications in scientific research. It has been studied for its potential to act as a fluorescent probe for biological samples, and its ability to act as a reaction intermediate in the synthesis of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
Organische Halbleiter-Bausteine
4-(Diphenylamino)benzaldehyd wird als Baustein im Bereich der organischen Halbleiter eingesetzt . Es gehört zur Kategorie der tertiären Arylamine, die Schlüsselkomponenten bei der Entwicklung von organischen Halbleitermaterialien sind .
Synthese von nanoporoösen organischen Polymeren (NOPs)
Diese Verbindung wurde bei der Synthese von Triphenylamin-basierten nanoporoösen organischen Polymeren (NOPs) eingesetzt. Diese NOPs wurden durch Selbstkondensation von 4-(N,N-Diphenylamino)benzaldehyd synthetisiert, was zu Polymeren mit einer großen BET-Oberfläche von bis zu 1016 m²/g und einer kleinen Porenweite von <0,7 nm führte .
Pharmazeutischer Zwischenstoff
4-(Diphenylamino)benzaldehyd wird als pharmazeutischer Zwischenstoff verwendet . Dies bedeutet, dass es bei der Herstellung verschiedener pharmazeutischer Medikamente verwendet wird. Die genauen Medikamente, zu denen es beiträgt, sind in den Quellen nicht angegeben.
Löslichkeit in Methanol
Die Verbindung ist in Methanol löslich . Diese Eigenschaft ist in verschiedenen Forschungsanwendungen wichtig, bei denen die Löslichkeit der Verbindung ihr Verhalten in verschiedenen Reaktionen beeinflussen kann.
Lagerung und Handhabung
Die Verbindung ist luftempfindlich und sollte unter Schutzgas gelagert werden . Sie sollte an einem kühlen, trockenen Ort gelagert und dicht verschlossen gehalten werden . Diese Informationen sind entscheidend für Forscher und Wissenschaftler, die mit der Verbindung in einem Labor arbeiten.
Unverträglichkeit mit Oxidationsmitteln
4-(Diphenylamino)benzaldehyd ist unverträglich mit Oxidationsmitteln . Dies ist eine wichtige Sicherheitsüberlegung bei der Verwendung dieser Verbindung in verschiedenen Forschungsanwendungen.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that this compound is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis or modification of other active compounds.
Mode of Action
It is synthesized via the self-condensation of 4-(N,N-diphenylamino)benzaldehyde and 4′-(diphenylamino)biphenyl-4-carbaldehyde , indicating that it may interact with its targets through a condensation reaction.
Biochemical Pathways
Given its role as a pharmaceutical intermediate , it is likely involved in various biochemical reactions that lead to the formation of active pharmaceutical compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(N,N-Diphenylamino)benzaldehyde. For instance, it is recommended to store this compound under inert gas and avoid air exposure . Its solubility in hot methanol suggests that temperature and solvent environment can affect its physical properties and potentially its reactivity.
Biochemische Analyse
Biochemical Properties
4-(Diphenylamino)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of styryl dyes and other organic compounds. It interacts with various enzymes and proteins, including superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . These interactions often involve the disruption of cellular antioxidation systems, leading to the inhibition of microbial growth .
Cellular Effects
The effects of 4-(Diphenylamino)benzaldehyde on cells are profound. It has been shown to influence cell function by disrupting cellular antioxidation systems, which can lead to the inhibition of fungal growth . This compound affects cell signaling pathways and gene expression, particularly those involved in oxidative stress responses. Additionally, it impacts cellular metabolism by altering the balance of reactive oxygen species within the cell .
Molecular Mechanism
At the molecular level, 4-(Diphenylamino)benzaldehyde exerts its effects through binding interactions with biomolecules such as enzymes and proteins involved in antioxidation. It acts as a redox-active compound, disrupting the function of superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of microbial growth . This mechanism involves enzyme inhibition and changes in gene expression related to oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Diphenylamino)benzaldehyde change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to air and light . Long-term studies have shown that its inhibitory effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-(Diphenylamino)benzaldehyde vary with different dosages in animal models. At lower doses, it can effectively inhibit microbial growth without causing significant toxicity . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
4-(Diphenylamino)benzaldehyde is involved in metabolic pathways related to oxidative stress and antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the cellular redox state and influence overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Diphenylamino)benzaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 4-(Diphenylamino)benzaldehyde is primarily within the cytoplasm, where it interacts with antioxidation enzymes . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, affecting its activity and function .
Eigenschaften
IUPAC Name |
4-(N-phenylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-15-16-11-13-19(14-12-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESSERYYFWCTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063340 | |
| Record name | Benzaldehyde, 4-(diphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4181-05-9 | |
| Record name | Benzaldehyde, 4-(diphenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004181059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diphenylamino)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-(diphenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-(diphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Diphenylamino)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-(diphenylamino)benzaldehyde?
A1: The molecular formula of 4-(diphenylamino)benzaldehyde is C19H15NO, and its molecular weight is 273.33 g/mol.
Q2: What are the key spectroscopic characteristics of 4-(diphenylamino)benzaldehyde?
A2: 4-(Diphenylamino)benzaldehyde can be characterized by various spectroscopic techniques, including:
- NMR Spectroscopy: 1H NMR and 13C NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []
- FTIR Spectroscopy: This technique identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, , ]
- UV-Vis Spectroscopy: UV-Vis spectra reveal the compound's absorption characteristics, providing insights into its electronic structure and potential applications in optoelectronics. [, , ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity. []
Q3: What is known about the thermal stability of 4-(diphenylamino)benzaldehyde and its derivatives?
A3: Thermal properties, including melting point and thermal stability, have been investigated using techniques like Differential Scanning Calorimetry (DSC). This information is crucial for understanding the compound's behavior at elevated temperatures and its suitability for various applications. []
Q4: Can 4-(diphenylamino)benzaldehyde act as a catalyst?
A4: Yes, 4-(diphenylamino)benzaldehyde has shown promise as an organocatalyst in several polymerization reactions:
- Thiol-ene Click Polymerization: It efficiently catalyzes the polymerization of dithiols and divinyl ethers under visible light, producing polythioethers with controlled end groups. []
- Visible Light-Induced RAFT Polymerization: It functions as an organophotoredox catalyst in the reversible addition-fragmentation chain transfer (RAFT) polymerization of methacrylates under visible light. []
Q5: Have computational methods been employed to study 4-(diphenylamino)benzaldehyde?
A5: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 4-(diphenylamino)benzaldehyde and its derivatives.
- Density Functional Theory (DFT): DFT calculations are used to predict electronic properties such as orbital energies and energy gaps, which are essential for understanding the compound's optical and electrochemical behavior. [, ]
- Molecular Docking Studies: Docking simulations have been employed to investigate the interactions of 4-(diphenylamino)benzaldehyde derivatives with biological targets, providing insights into their potential as pharmaceuticals. [, ]
Q6: How do structural modifications of 4-(diphenylamino)benzaldehyde impact its properties?
A6: Research has shown that structural changes to 4-(diphenylamino)benzaldehyde significantly influence its properties:
- Aggregation-Induced Emission (AIE): Introduction of specific functional groups can lead to AIE properties, where the compound exhibits enhanced fluorescence upon aggregation. This phenomenon has implications for sensing and imaging applications. [, ]
- Electronic Properties: The nature and position of substituents on the aromatic rings affect the compound's electron-donating or -accepting ability, impacting its optical and electrochemical properties. [, , ]
- Solubility and Bioavailability: Modifications can be introduced to modulate the compound's solubility in various media, ultimately influencing its bioavailability and potential for pharmaceutical applications. []
Q7: What are some promising applications of 4-(diphenylamino)benzaldehyde and its derivatives?
A7: Research highlights the diverse applications of 4-(diphenylamino)benzaldehyde and its derivatives:
- Optoelectronic Materials: The compound's electronic and optical properties make it suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). [, , ]
- Fluorescent Probes: Derivatives exhibiting AIE or solvatochromic properties show potential as sensitive and selective fluorescent probes for detecting ions like hypochlorite (ClO-) or monitoring pH changes in live cells. [, , ]
- Gas Sensors: Solid-state materials incorporating 4-(diphenylamino)benzaldehyde can detect acidic gases through changes in their fluorescence properties. []
- Nanoporous Polymers: The compound serves as a building block for synthesizing nanoporous organic polymers with high surface areas, suitable for capturing gases like SO2 and CO2. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



